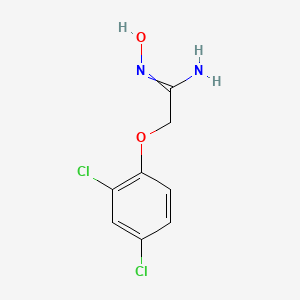

2-(2,4-Dichlorophenoxy)acetamidoxime

CAS No.:

Cat. No.: VC13285100

Molecular Formula: C8H8Cl2N2O2

Molecular Weight: 235.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8Cl2N2O2 |

|---|---|

| Molecular Weight | 235.06 g/mol |

| IUPAC Name | 2-(2,4-dichlorophenoxy)-N'-hydroxyethanimidamide |

| Standard InChI | InChI=1S/C8H8Cl2N2O2/c9-5-1-2-7(6(10)3-5)14-4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) |

| Standard InChI Key | BTOTVAISQCMDLO-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)OCC(=NO)N |

Introduction

Chemical Identity and Structural Features

Molecular Characterization

2-(2,4-Dichlorophenoxy)acetamidoxime is an organochlorine compound with the systematic IUPAC name 2-(2,4-dichlorophenoxy)-N′-hydroxyethanimidamide. Its structure comprises a 2,4-dichlorophenoxy group linked to an acetamidoxime chain (Figure 1). Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 100607-02-1 | |

| Molecular Formula | C₈H₈Cl₂N₂O | |

| Molecular Weight | 219.07 g/mol | |

| Synonyms | Ethanimidamide, 2-(2,4-dichlorophenoxy)-N-hydroxy- |

The compound’s synthesis typically involves modifying the acetic acid group of 2,4-D to an amidoxime, a transformation achieved through reactions with hydroxylamine or its derivatives under controlled conditions .

Synthesis and Manufacturing

Synthetic Routes

The preparation of 2-(2,4-Dichlorophenoxy)acetamidoxime is inferred from patents and methods for related compounds. A plausible pathway involves:

-

Chlorination of Phenoxyacetic Acid: As described in CN104447290A , phenoxyacetic acid undergoes chlorination using FePC catalysts and chlorine gas to yield 2,4-dichlorophenoxyacetic acid.

-

Amidoxime Formation: Reacting the carboxylic acid derivative with hydroxylamine hydrochloride in ethanol/water under reflux, as demonstrated for similar acetamidoxime syntheses .

Example Protocol (adapted from CN105622396A ):

-

Dissolve 2,4-dichlorophenoxyacetic acid (10 g) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.5 eq).

-

Reflux at 80°C for 6 hours, followed by acidification to precipitate the product.

Industrial Scalability

Challenges in large-scale production include controlling exothermic reactions during chlorination and ensuring regioselectivity to avoid byproducts like 2,6-dichloro isomers . Catalytic systems involving FeCl₃ or SnCl₄ improve efficiency, as noted in CN105622396A .

Physicochemical Properties

Solubility and Stability

While direct measurements are scarce, the amidoxime group enhances polarity compared to 2,4-D. Predicted properties include:

-

Water Solubility: Moderate (0.1–1 g/L at 25°C), with decomposition in aqueous media .

-

Organic Solvents: Soluble in ethanol, acetone, and dimethyl sulfoxide (DMSO) .

-

Stability: Sensitive to light and moisture; storage at 2–8°C recommended .

Thermal and Spectroscopic Properties

Biological Activity and Applications

Pharmacological Interest

Amidoximes are explored for metal chelation and prodrug applications. For example, 2-(2,4-Dichlorophenoxy)-N-(2-sulfanylethyl)acetamide (CAS 613665-26-2) demonstrates antioxidant properties in vitro , hinting at potential biomedical uses for the amidoxime derivative.

Toxicological and Environmental Considerations

Acute Toxicity

No direct data exist, but structural analogs like 2,4-D exhibit LD₅₀ values of 375–805 mg/kg (oral, rat) . The amidoxime’s nitroso group may introduce additional toxicity, necessitating caution in handling.

Environmental Persistence

If released, 2-(2,4-Dichlorophenoxy)acetamidoxime is expected to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume